molecular formula C14H28O B6273322 2-(2-ethylcyclohexyl)-3-methylpentan-2-ol CAS No. 1339436-24-6

2-(2-ethylcyclohexyl)-3-methylpentan-2-ol

Cat. No.: B6273322
CAS No.: 1339436-24-6
M. Wt: 212.4
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Description

2-(2-ethylcyclohexyl)-3-methylpentan-2-ol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger aliphatic chain. This compound is notable for its unique structure, which includes a cyclohexane ring substituted with an ethyl group and a methylpentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylcyclohexyl)-3-methylpentan-2-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives followed by the introduction of the hydroxyl group. The reaction typically requires a catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylcyclohexyl)-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-(2-ethylcyclohexyl)-3-methylpentan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential effects on cellular processes and as a model compound in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in formulations.

Mechanism of Action

The mechanism of action of 2-(2-ethylcyclohexyl)-3-methylpentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the ethyl and methylpentanol substituents.

    2-ethylcyclohexanol: Contains an ethyl group but lacks the methylpentanol chain.

    3-methylpentan-2-ol: Lacks the cyclohexane ring.

Uniqueness

2-(2-ethylcyclohexyl)-3-methylpentan-2-ol is unique due to its combination of a cyclohexane ring with both ethyl and methylpentanol substituents. This structural complexity imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

1339436-24-6

Molecular Formula

C14H28O

Molecular Weight

212.4

Purity

95

Origin of Product

United States

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